molecular formula C9H12N2O3 B14861673 Ethyl 2-(6-methoxypyrazin-2-YL)acetate

Ethyl 2-(6-methoxypyrazin-2-YL)acetate

Cat. No.: B14861673
M. Wt: 196.20 g/mol
InChI Key: CTXKHSNHBQDHIH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxypyrazin-2-YL)acetate is an ester derivative featuring a pyrazine heterocycle substituted with a methoxy group at the 6-position and an ethyl acetate moiety at the 2-position. Pyrazine derivatives are valued in medicinal chemistry for their electronic properties and ability to participate in hydrogen bonding, which enhances interactions with biological targets .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(6-methoxypyrazin-2-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)4-7-5-10-6-8(11-7)13-2/h5-6H,3-4H2,1-2H3

InChI Key

CTXKHSNHBQDHIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypyrazine-6-acetic acid ethyl ester can be synthesized through the esterification of 2-methoxypyrazine-6-acetic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 2-methoxypyrazine-6-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Mechanism of Action

The mechanism of action of 2-methoxypyrazine-6-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine Derivatives

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Structural Differences: Replaces pyrazine with pyrimidine (two nitrogen atoms at 1,3-positions vs. 1,4 in pyrazine). Functional Groups: Contains a thioether and thietan-3-yloxy group, introducing steric bulk and sulfur-based reactivity. Sulfur groups may enhance lipophilicity but reduce metabolic stability compared to the methoxy group in the target compound .

Pyrazine vs. Pyridazine Derivatives

  • ETHYL 2-[3-(4-METHOXYSTYRYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETATE (): Core Heterocycle: Pyridazine (two adjacent nitrogens) vs. pyrazine. Substituents: Styryl group with a para-methoxy substituent and a ketone.

Pyrazine vs. Imidazole-Fused Derivatives

  • 2-(6-Methyl-2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate (): Structure: Fused imidazo-pyrazine system with nitro and oxo groups. The fused ring system enhances rigidity, which could improve target selectivity but limit solubility .

Pyrazine vs. Pyridine Derivatives

  • Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate ():
    • Heterocycle : Pyridine (one nitrogen) vs. pyrazine.
    • Substituents : Fluorine and methyl groups enhance electronegativity and lipophilicity.
    • Applications : Fluorine’s presence may improve bioavailability and binding in CNS targets, but the lack of a second nitrogen reduces hydrogen-bonding capacity compared to pyrazine derivatives .

Triazole-Containing Analogs

  • Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (): Structure: Combines triazole and chloropyridine moieties. The triazole ring offers additional hydrogen-bonding sites but may introduce metabolic liabilities .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Properties
Ethyl 2-(6-methoxypyrazin-2-YL)acetate Pyrazine 6-methoxy, ethyl acetate ~224.23* Balanced solubility, hydrogen-bonding
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thioether, thietan-3-yloxy ~316.43 High lipophilicity, sulfur reactivity
ETHYL 2-[3-(4-METHOXYSTYRYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETATE Pyridazine Styryl, 4-methoxy, ketone 314.34 Planar structure, enhanced π-π interactions
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate Pyridine 5-fluoro, 6-methyl 197.21 Improved bioavailability, CNS potential
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate Triazole + Pyridine Chlorine, triazole 266.68 Electronegative, potential toxicity concerns

*Calculated based on formula C₉H₁₂N₂O₃.

Key Findings and Implications

  • Electronic Effects : Methoxy groups (as in the target compound) improve solubility compared to electron-withdrawing groups like nitro or chlorine .
  • Heterocycle Choice : Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding interactions relative to pyridine or pyrimidine, making it advantageous for targeting enzymes or receptors .

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